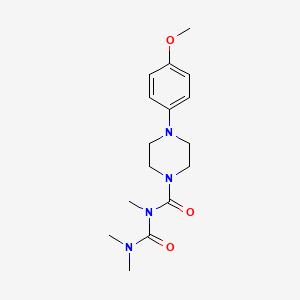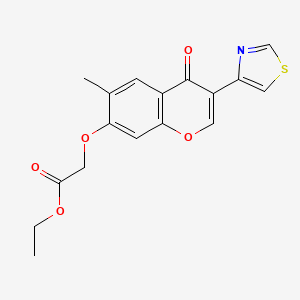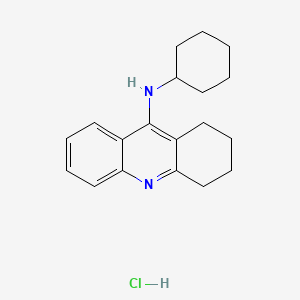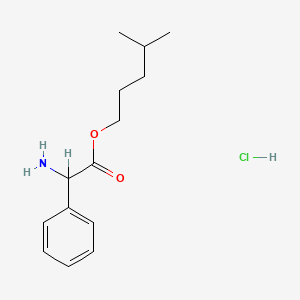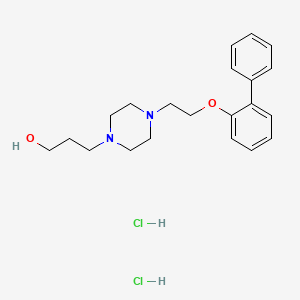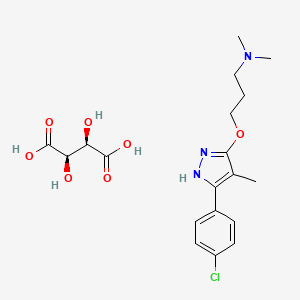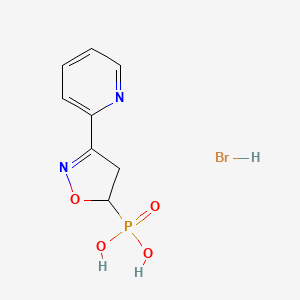
(3-(2-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid hydrobromide is a complex organic compound that features a pyridine ring, an isoxazoline ring, and a phosphonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid hydrobromide typically involves multi-step organic reactions. One common method includes the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form the isoxazoline ring . The pyridine ring is often introduced through a separate synthetic route involving the reaction of appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(3-(2-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Chemistry
In chemistry, (3-(2-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid hydrobromide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including cancer and infectious diseases .
Industry
In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
作用機序
The mechanism of action of (3-(2-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
3-(Pyridin-2-yl)triimidazotriazine: This compound shares the pyridine ring but has a different overall structure and properties.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring but differ in their additional functional groups and biological activities.
Uniqueness
(3-(2-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid hydrobromide is unique due to its combination of a pyridine ring, an isoxazoline ring, and a phosphonic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
CAS番号 |
125674-58-0 |
|---|---|
分子式 |
C8H10BrN2O4P |
分子量 |
309.05 g/mol |
IUPAC名 |
(3-pyridin-2-yl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid;hydrobromide |
InChI |
InChI=1S/C8H9N2O4P.BrH/c11-15(12,13)8-5-7(10-14-8)6-3-1-2-4-9-6;/h1-4,8H,5H2,(H2,11,12,13);1H |
InChIキー |
HVQHFBDNHRXPLS-UHFFFAOYSA-N |
正規SMILES |
C1C(ON=C1C2=CC=CC=N2)P(=O)(O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


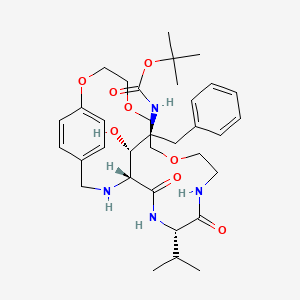

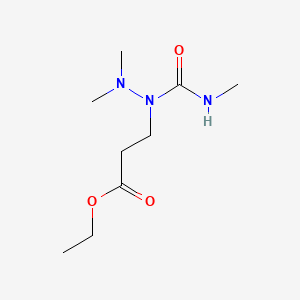

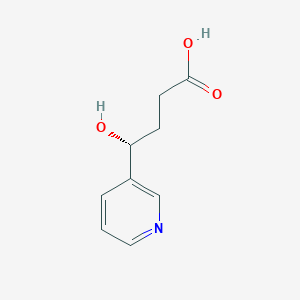
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
